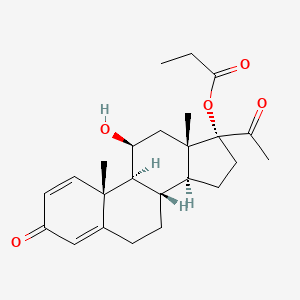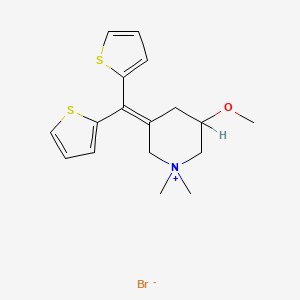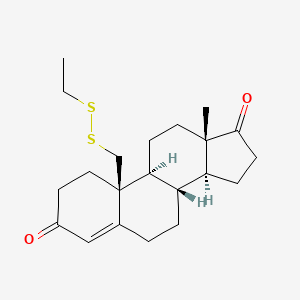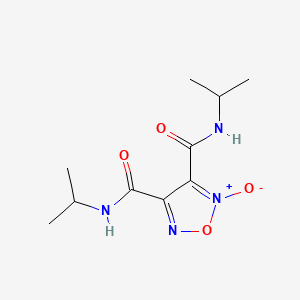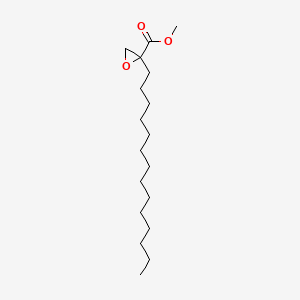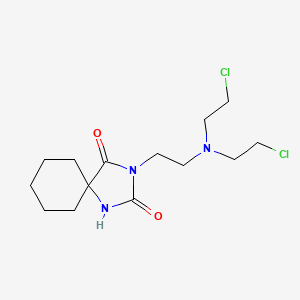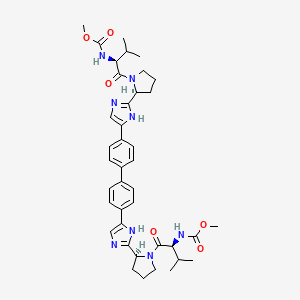
Daclatasvir
概要
説明
Daclatasvir is an antiviral medication used in combination with other medications to treat hepatitis C (HCV). The other medications used in combination include sofosbuvir, ribavirin, and interferon, vary depending on the virus type and whether the person has cirrhosis . It is marketed under the name DAKLINZA and is contained in daily oral tablets as the hydrochloride salt form .
Synthesis Analysis
The synthesis of Daclatasvir involves a multi-step continuous flow process without intermediate purification and solvent exchange . The process involves the use of innovative reaction chemistry and post-synthesis purification equipment .Molecular Structure Analysis
A 3D model of HCV NS5A GT-4a was constructed and evaluated using molecular dynamics (MD) simulations. The generated model implies an intriguing new orientation of the AH relative to domain I .Chemical Reactions Analysis
The spectrophotometric platform involved the synthesis of silver nanoparticles through a redox reaction between the reducing agent (daclatasvir) and the oxidizing agent (silver nitrate) in the presence of polyvinylpyrrolidone as a stabilizing agent . The electrochemical conductometric platforms involved the reaction of daclatasvir with three different precipitating reagents (silver nitrate, phosphomolybdic acid, and ammonium reineckate) to form ion associates between these reagents and daclatasvir in the aqueous system .Physical And Chemical Properties Analysis
Daclatasvir has a molecular weight of 811.80 and a formula of C40H52Cl2N8O6 . It is soluble in DMSO at 148 mg/mL . In the parallel artificial membrane permeability assay, Daclatasvir demonstrated high permeability, with a permeability coefficient of 442 nm/s at pH 5.5 .科学的研究の応用
Daclatasvir: Comprehensive Analysis of Scientific Research Applications: Daclatasvir is a direct-acting antiviral medication that has been primarily used for the treatment of hepatitis C virus (HCV) infections. Below is a detailed analysis of its scientific research applications, each in a separate section as requested.
Potential Use in COVID-19 Treatment
Recent studies have explored the efficacy of Daclatasvir in treating COVID-19. Randomized clinical trials have shown that Daclatasvir, often in combination with Sofosbuvir, can lead to significantly better outcomes for certain COVID-19 patients .
Inhibition of Viral Transporters
In vitro studies suggest that Daclatasvir may inhibit various transporters like P-glycoprotein and breast cancer resistance protein, which could potentially affect the pharmacokinetics of other drugs .
Safety And Hazards
Daclatasvir should not be used with St. John’s wort, rifampin, or carbamazepine . Common side effects when used with sofosbuvir and daclatasvir include headache, feeling tired, and nausea . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
Daclatasvir was the first drug with demonstrated safety and therapeutic efficacy in treating HCV genotype 3 without the need for co-administration of interferon or Ribavirin . The therapy is intended to cure or achieve a sustained virologic response (SVR12), after 12 weeks of daily therapy . The brand Daklinza is being withdrawn by Bristol Myers Squibb in countries where the drug is not typically prescribed, and Bristol Myers Squibb says it will not enforce its patents in those countries . Future research paves the way for safe, tolerable, and effective treatment options for the vast majority of those infected with hepatitis C .
特性
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRSSPOQAMALKA-CUPIEXAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026404 | |
| Record name | Daclatasvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble (>700 mg/mL) | |
| Record name | Daclatasvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09102 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
NS5A is a viral nonstructural phospoprotein that is part of a functional replication complex in charge of viral RNA genome amplification on endoplasmic reticulum membranes. It has the ability to bind to HCV RNA. It is shown to have two distinct functions in HCV RNA replication based on phosphorylated states. Maintaining the HCV replication complex is mediated by the cis-acting function of basally phosphorylated NS5A and the trans-acting function of hyperphosphorylated NS5A modulates HCV assembly and infectious particle formation. Daclatasvir is shown to disrupt hyperphosphorylated NS5A proteins thus interfere with the function of new HCV replication complexes. It is also reported that daclatasvir also blocks both intracellular viral RNA synthesis and virion assembly/secretion in vivo. | |
| Record name | Daclatasvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09102 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Daclatasvir | |
CAS RN |
1009119-64-5 | |
| Record name | Daclatasvir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009119-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daclatasvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09102 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Daclatasvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Daclatasvir | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DACLATASVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI2427F9CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does daclatasvir exert its antiviral activity against HCV?
A1: Daclatasvir binds to NS5A, a viral protein essential for HCV replication. [] This binding disrupts the formation of the membranous web, the site of HCV RNA replication, thereby inhibiting viral replication. []
Q2: Does daclatasvir affect NS5A stability or dimerization?
A2: No, studies indicate that daclatasvir does not impact NS5A stability or its ability to form dimers. []
Q3: Are there multiple stages in the HCV life cycle that daclatasvir targets?
A3: Yes, modeling suggests that daclatasvir effectively blocks both viral RNA synthesis and virion assembly/secretion. []
Q4: Does daclatasvir inhibit phosphatidylinositol-4 kinase IIIα (PI4KIIIα)?
A4: While PI4KIIIα is known to play a role in HCV replication, daclatasvir’s inhibition of membranous web formation is not linked to a direct effect on this enzyme. []
Q5: What is the molecular formula and weight of daclatasvir?
A5: This information is not provided in the research articles provided. You can find this information in drug databases or the daclatasvir prescribing information.
Q6: Does daclatasvir exhibit any catalytic properties?
A6: Daclatasvir is not described as having catalytic properties in these research articles. Its mechanism of action relies on binding and inhibiting NS5A rather than catalyzing a chemical reaction.
Q7: Have computational methods been employed to study daclatasvir?
A10: Yes, molecular docking studies were used to investigate the interaction between daclatasvir and NS5A dimers. [] Additionally, multiscale modeling helped understand daclatasvir's effects on the HCV intracellular lifecycle. []
Q8: How do modifications to the daclatasvir structure affect its activity?
A11: Research indicates that the Y93H mutation in NS5A, a common resistance mutation, impairs its interaction with a daclatasvir derivative. [] This suggests that the region around the Y93 residue is crucial for daclatasvir binding and activity.
Q9: What is the impact of body weight and other factors on daclatasvir pharmacokinetics?
A12: Body weight and serum albumin were found to be significant determinants of daclatasvir apparent volume of distribution in adolescents. [] Other factors like age, baseline BMI, hematocrit, and specific genotypes of ABCB11 and HNF4α also influenced daclatasvir concentrations. []
Q10: Does daclatasvir interact with drug transporters?
A13: Yes, daclatasvir is a substrate of P-glycoprotein (P-gp), a drug transporter. []
Q11: Are there any clinically significant drug interactions with daclatasvir?
A14: Daclatasvir requires dose adjustments when co-administered with atazanavir/ritonavir and efavirenz, both being potent modulators of CYP3A4, the enzyme primarily responsible for daclatasvir metabolism. [, ] No significant interactions were observed with tenofovir. []
Q12: What is the clinical efficacy of daclatasvir in treating chronic HCV infection?
A16: Numerous clinical trials have shown that daclatasvir-based regimens achieve high sustained virologic response (SVR) rates in patients with various HCV genotypes, including those with cirrhosis and those who failed prior therapies. [, , , , , , , , , , , , , , , , , , , , , ]
Q13: What are the known mechanisms of resistance to daclatasvir?
A17: The Y93H mutation in the NS5A protein is a well-characterized resistance mutation that reduces daclatasvir's binding affinity and antiviral activity. [, , ]
Q14: What are potential future directions for research on daclatasvir?
A14: Future research could focus on:
- Optimizing DAA combinations for HCV genotype 3: Genotype 3, particularly in cirrhotic patients, remains a challenge. [] Further research is needed to optimize treatment strategies, potentially including the addition of ribavirin or exploring novel drug combinations.
- Understanding the long-term effects of DAA therapy: While DAAs have revolutionized HCV treatment, long-term data on their impact on HCC risk are still emerging. [] Continued monitoring and research are essential to assess the long-term implications of DAA therapy on liver health.
- Improving affordability and accessibility: Expanding access to affordable generic versions of daclatasvir, especially in resource-limited settings, is crucial for achieving global HCV elimination goals. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



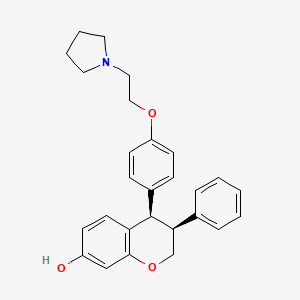
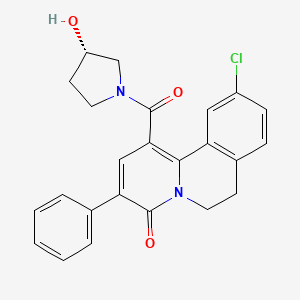
![2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid](/img/structure/B1662721.png)
![2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one](/img/structure/B1662723.png)
